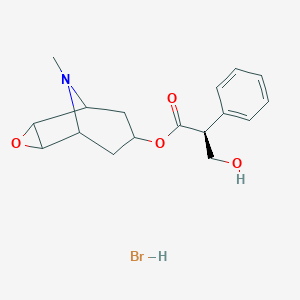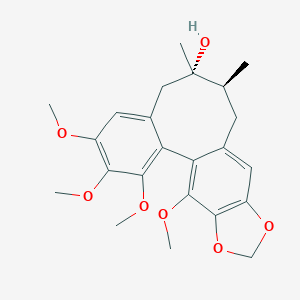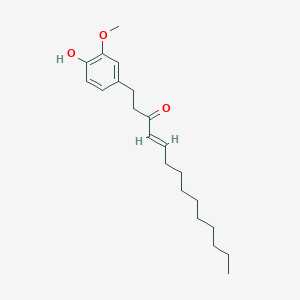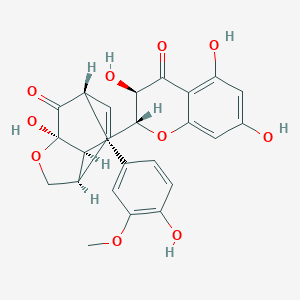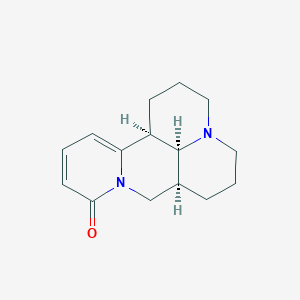
Sophoramin
Übersicht
Beschreibung
Sophoramine is an organic compound with the chemical formula C15H20N2O. It is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents such as alcohol and ketones . Sophoramine is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects .
Wissenschaftliche Forschungsanwendungen
Sophoramine has a wide range of scientific research applications:
Wirkmechanismus
Sophoramine is a natural quinolizidine alkaloid found in certain herbs, including Sophora flavescens Alt, Sophora alopecuroides L, and Sophora viciifolia Hance . It has been recognized for its wide range of pharmacological properties .
Target of Action
Sophoramine’s primary targets are the heart and the immune system . It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmic effects . In addition, Sophoramine has immunosuppressive effects .
Mode of Action
Sophoramine interacts with its targets primarily through its effects on the heart and the immune system. It enhances cardiac function without increasing myocardial oxygen consumption . This, along with its cardioprotective effects and its ability to increase coronary artery flow, allows it to alleviate myocardial ischemia . Its hypotensive effect may be related to blocking neuroganglia and directly dilating blood vessels .
Biochemical Pathways
Sophoramine affects several biochemical pathways. It is involved in the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Misregulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that sophoramine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer
Result of Action
The molecular and cellular effects of Sophoramine’s action include cardioprotection, enhancement of cardiac function, and alleviation of myocardial ischemia . It also has central suppression, analgesic, anti-inflammatory, and immunosuppressive effects . These effects make it useful for treating heart failure, myocardial infarction, various arrhythmias, and transplantation rejection .
Action Environment
It is known that sophoramine has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, anti-arrhythmia, and analgesic functions These activities suggest that Sophoramine may be influenced by a variety of environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the disease being treated
Biochemische Analyse
Biochemical Properties
Sophoramine interacts with various enzymes and proteins, exerting its effects through these interactions. It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmia effect .
Cellular Effects
Sophoramine has central suppression, analgesia, anti-inflammation, and immunosuppression effects . It can treat transplantation rejection . It also has the hypotensive effect, which may be related to blocking neuroganglia and directly dilating blood vessels .
Molecular Mechanism
Sophoramine exerts its effects at the molecular level through various mechanisms. For instance, it inhibits the activity of DNA topoisomerase I . It also mediates inflammation mainly through the IL‐6, IL‐1β, VEGFA, TNF‐α, and PTGS2 (COX‐2), and the NF‐κB signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Sophoramine change over time in laboratory settings. Specific information on Sophoramine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Sophoramine vary with different dosages in animal models. Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Sophoramine is involved in various metabolic pathways. Specific information on the metabolic pathways that Sophoramine is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Transport and Distribution
Sophoramine is transported and distributed within cells and tissues. Specific information on how Sophoramine is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, is currently limited .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sophoramine is typically synthesized through a series of chemical reactions starting from purine. The common synthetic route involves the protection of nitrogen atoms, followed by substitution reactions and reduction steps to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, sophoramine is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple purification steps, including crystallization and filtration, to isolate sophoramine from other by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sophoramine undergoes various chemical reactions, including:
Oxidation: Sophoramine can be oxidized to form oxysophoramine using oxidizing agents such as hydrogen peroxide.
Substitution: Substitution reactions involving sophoramine often use halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents such as chlorine or bromine in an organic solvent.
Major Products:
Oxidation: Oxysophoramine.
Reduction: Reduced forms of sophoramine.
Substitution: Halogenated derivatives of sophoramine.
Vergleich Mit ähnlichen Verbindungen
- Sophoridine
- Sophocarpine
- Matrine
- Oxymatrine
Eigenschaften
IUPAC Name |
(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218926 | |
| Record name | Sophoramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-66-2 | |
| Record name | (-)-Sophoramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



